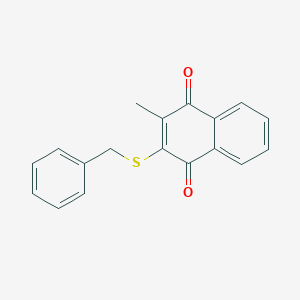

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one, also known as NPD or 8-Nitro-cGMP, is a cyclic nucleotide analog that is widely used in scientific research. This compound is a potent activator of cyclic GMP-dependent protein kinase (PKG) and has been shown to affect a variety of physiological processes in vitro and in vivo.

Mechanism Of Action

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one activates PKG by mimicking the effects of cyclic GMP. This compound binds to the regulatory domain of PKG, causing a conformational change that activates the enzyme. Once activated, PKG phosphorylates a variety of downstream targets, leading to the physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one are diverse and depend on the system being studied. In general, this compound causes smooth muscle relaxation, inhibits platelet aggregation, and regulates ion channels. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been shown to affect neurotransmitter release and modulate synaptic plasticity.

Advantages And Limitations For Lab Experiments

One advantage of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potency and specificity for PKG. This compound is a highly effective activator of PKG and can be used at low concentrations to achieve physiological effects. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is stable and can be stored for extended periods of time.

One limitation of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potential for off-target effects. While this compound is highly specific for PKG, it may also affect other enzymes that are structurally similar to PKG. Additionally, the effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may vary depending on the system being studied, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one. One area of interest is the role of PKG in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may be useful in the development of new treatments for cardiovascular disease, cancer, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one and its potential for off-target effects.

Synthesis Methods

The synthesis of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one involves the reaction of 6-chloropurine with 4-nitrophenylhydrazine in the presence of a base. The resulting 6-hydrazinopurine is then reacted with ethyl formate to form the corresponding dihydro derivative. The nitro group is then reduced using palladium on carbon to yield 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.

Scientific Research Applications

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is widely used in scientific research as a tool to study the function of cyclic GMP-dependent protein kinase (PKG). This compound has been shown to activate PKG in a dose-dependent manner and has been used to investigate the physiological roles of PKG in various systems. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been used to study the regulation of ion channels, neurotransmitter release, and smooth muscle relaxation.

properties

CAS RN |

15846-77-2 |

|---|---|

Product Name |

8-(4-Nitrophenyl)-3,7-dihydropurin-6-one |

Molecular Formula |

C11H7N5O3 |

Molecular Weight |

257.2 g/mol |

IUPAC Name |

8-(4-nitrophenyl)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17) |

InChI Key |

KSIAYYJRCPQBCO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)